![molecular formula C9H19NO B13162477 [1-(Aminomethyl)-2-methylcyclohexyl]methanol](/img/structure/B13162477.png)
[1-(Aminomethyl)-2-methylcyclohexyl]methanol
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Overview
Description
[1-(Aminomethyl)-2-methylcyclohexyl]methanol is a cyclohexane derivative featuring a methyl group at position 2, an aminomethyl group at position 1, and a methanol group. Its molecular formula is inferred as C₉H₁₉NO, with a molecular weight of 157.25 g/mol. While direct studies on this compound are absent in the provided evidence, comparisons with structural analogs (Table 1) and functional group analysis (Table 2) provide insights into its properties and behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)-2-methylcyclohexyl]methanol typically involves the reaction of cyclohexanone with formaldehyde and ammonia or an amine under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: [1-(Aminomethyl)-2-methylcyclohexyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding amine or alcohol derivatives using reducing agents like sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted cyclohexane derivatives
Scientific Research Applications
While the exact compound "[1-(Aminomethyl)-2-methylcyclohexyl]methanol" is not directly discussed across the provided search results, the related compound "(1-Amino-2-methylcyclohexyl)methanol" is mentioned and may have similar applications due to its structural similarities. Additionally, several search results mention compounds with comparable structural features, offering insights into potential applications based on these similarities .
(1-Amino-2-methylcyclohexyl)methanol
(1-Amino-2-methylcyclohexyl)methanol is an organic compound with an amino group and a hydroxyl group attached to a cyclohexane ring. Its molecular formula is C9H19NO. The compound's unique structure makes it potentially useful in medicinal chemistry, influencing its biological activity.
Potential Applications
- Medicinal Chemistry (1-Amino-2-methylcyclohexyl)methanol's structure suggests it may have pharmacological effects, interacting with biological targets such as receptors and enzymes. The amino and hydroxyl groups are critical for interacting with biological macromolecules, potentially leading to therapeutic effects like analgesic or anti-inflammatory properties.
- Research Studies investigating the interactions between (1-Amino-2-methylcyclohexyl)methanol and biological macromolecules are essential for understanding its pharmacodynamics. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular modeling can provide insights into its effects.
Structural Similarity
Several compounds share structural similarities with (1-Amino-2-methylcyclohexyl)methanol. Examining these compounds can provide insights into potential applications. Examples include:
- (1S,3aS,4R,5S,7aS)-4-(aminomethyl)-5-((1R,2S,4S)-4-hydroxy-2-(hydroxymethyl)-1-methylcyclohexyl)-1,7a-dimethyloctahydro-1H-inden-1-ol
- (2r,3s,6s,7r)-7-(aminomethyl)-6-[(1r,2s,4s)-4-hydroxy-2-(hydroxymethyl)-1-methylcyclohexyl]-3-methyl-3-phenyl-1,2,4,5,6,7-hexahydroinden-2-ol
- (1S,3aS,4R,5S,7aS)-5-[(1R,2S,4S)-4-hydroxy-2-(hydroxymethyl)-1-methylcyclohexyl]-4-(hydroxymethyl)-7a-methyl-1-thiophen-2-yl-3,3a,4,5,6,7-hexahydro-2H-inden-1-ol
- (2r,3s,6s,7r)-6-[(1r,2s,4s)-4-hydroxy-2-(hydroxymethyl)-1-methylcyclohexyl]-7-(hydroxymethyl)-3-methyl-3-phenyl-1,2,4,5,6,7-hexahydroinden-2-ol
4-Methylcyclohexanemethanol
4-Methylcyclohexanemethanol (MCHM) is another similar compound with the formula CH3C6H10CH2OH . It has been patented for use in air fresheners . MCHM is also used as a frothing agent in coal cleaning . A mixture of 95% MCHM, 4% water, and 0.1% 4-methylcyclohexanemethanol monoether is used to make finely divided coal particles adhere to air bubbles . MCHM is less toxic than previous frothing agents .
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)-2-methylcyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The hydroxymethyl group may also participate in these interactions, contributing to the compound’s overall effect. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Structural and Molecular Features
Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
[1-(Aminomethyl)-2-methylcyclohexyl]methanol | 2-methyl, 1-aminomethyl, methanol | C₉H₁₉NO | 157.25 |
Cyclohexanemethanol (CAS 100-49-2) | Methanol | C₇H₁₄O | 114.19 |
{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol | 4-methyl, difluoroethylamino, methanol | C₁₀H₁₉F₂NO | 207.26 |
Gabapentin (1-(Aminomethyl)cyclohexane acetic acid) | Aminomethyl, carboxylic acid | C₉H₁₇NO₂ | 171.24 |
- Cyclohexanemethanol: A simpler analog lacking amino and methyl groups. Applications include solvent use or fragrance synthesis .
- Difluoroethylamino Derivative: The fluorine atoms enhance electronegativity and metabolic stability compared to the target compound. The 4-methyl substituent may reduce steric hindrance around the cyclohexane ring .
- Gabapentin: Incorporates a carboxylic acid instead of methanol, increasing water solubility (critical for its anticonvulsant activity). The target compound’s alcohol group may offer different pharmacokinetic properties .
Functional Group Impact on Properties
Table 2: Functional Group Influence
Compound | Key Functional Groups | Solubility (Predicted) | Potential Applications |
---|---|---|---|
This compound | Amino, Alcohol | Moderate in water | Drug intermediates, chiral synthesis |
Cyclohexanemethanol | Alcohol | Low in water | Solvents, fragrances |
Gabapentin | Amino, Carboxylic acid | High in water | Neurological therapeutics |
- May also enable salt formation for pharmaceutical formulations.
- Methanol Group: Less acidic than Gabapentin’s carboxylic acid, reducing ionization in physiological conditions. This could affect bioavailability .
Biological Activity
The compound [1-(Aminomethyl)-2-methylcyclohexyl]methanol is a notable organic molecule characterized by its unique structural features, which include a cyclohexane ring substituted with both an amino group and a hydroxymethyl group. This structural arrangement suggests potential biological activity, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Composition
- Molecular Formula : C10H17N
- Molecular Weight : Approximately 155.25 g/mol
- Functional Groups : Tertiary amine and alcohol
The presence of these functional groups allows the compound to engage in various chemical reactions, contributing to its potential biological activity.
Reactivity and Metabolism
The reactivity of this compound can be understood through its interactions in metabolic pathways. It may serve as an intermediate or substrate for further transformations, particularly in systems involving amino acids or alcohols. The compound's metabolism typically involves conversion to corresponding carboxylic acids, which may influence its biological effects.
Pharmacological Effects
Research indicates that compounds with similar structural features often exhibit diverse biological activities. For instance, studies have suggested that this compound may possess:
- Anti-inflammatory properties
- Analgesic effects
- Neuroprotective potential
These activities are attributed to the compound's ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways.
The mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:
- Inhibition of pro-inflammatory cytokines : By modulating the expression of cytokines such as TNF-alpha and IL-6.
- Interaction with neurotransmitter systems : Similar compounds have shown the ability to influence neurotransmitter release and uptake.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-Amino-2-propanol | Simple amino alcohol | Antimicrobial properties |
4-Aminocyclohexanol | Amino group on cyclohexane | Neurotransmitter modulation |
2-Amino-1-butanol | Shorter carbon chain | Potential anti-inflammatory effects |
3-Aminocyclopentanol | Five-membered ring | Neuroprotective effects |
The unique cyclohexane configuration combined with both amino and hydroxymethyl functionalities in this compound may provide distinct pharmacological properties not observed in simpler analogs.
In Vitro Studies
Recent studies have employed computer-aided prediction models to assess the biological activity of this compound. For example, in vitro assays demonstrated its potential cytotoxicity against various cancer cell lines, indicating a possible role as an anticancer agent.
In Vivo Studies
Animal studies have shown that this compound can reduce tumor volume without significant side effects, supporting its therapeutic potential. These findings warrant further investigation into its safety profile and efficacy in clinical settings.
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
[1-(aminomethyl)-2-methylcyclohexyl]methanol |
InChI |
InChI=1S/C9H19NO/c1-8-4-2-3-5-9(8,6-10)7-11/h8,11H,2-7,10H2,1H3 |
InChI Key |
NKVHYCFMSZBNRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(CN)CO |
Origin of Product |
United States |
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